![molecular formula C18H20N2O4S B2843054 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922063-68-1](/img/structure/B2843054.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors
One study highlights the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. This class of compounds, derived from the reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, underscores the dual role of the primary sulfonamide functionality. It not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group, highlighting its therapeutic potential (Sapegin et al., 2018).
Multicomponent Syntheses
Research has also introduced novel one-pot multicomponent reactions involving 2-aminophenols, Meldrum's acid, and isocyanides to synthesize tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This process, which occurs at ambient temperature, emphasizes the compound's versatility in facilitating efficient synthetic pathways to produce derivatives with good to excellent yields (Shaabani et al., 2010).
Eco-friendly Synthesis in Aqueous Media
Another study reports an eco-friendly and efficient synthesis method for malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives in aqueous media. This method employs a special, reusable heterogeneous catalytic system, highlighting the compound's application in green chemistry and its potential for scalability and environmental sustainability (Babazadeh et al., 2016).
Anticonvulsant and Hypnotic Agents
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and their evaluation as anticonvulsant and hypnotic agents is another critical area of application. This study showcases the compound's potential in developing new therapies for conditions such as epilepsy and insomnia, with certain derivatives exhibiting significant activities in animal models (Deng et al., 2011).
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-3-13-4-7-15(8-5-13)25(22,23)20-14-6-9-17-16(12-14)18(21)19-10-11-24-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWIXIBCTPLNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.